4-Hydroxy-2-methoxybenzaldehyde

Descripción general

Descripción

4-Hydroxy-2-methoxybenzaldehyde (4-HMB) is a naturally occurring chemical compound derived from the oxidation of p-hydroxybenzaldehyde, an aromatic aldehyde found in plants. It is a colorless liquid with a strong odor and is used as a flavoring and coloring agent in the food industry. 4-HMB has also been found to have a variety of medicinal applications, including the treatment of cancer, inflammation, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Synthesis of Polymers : It is used in the synthesis of unsaturated cyano-substituted homo- and copolyesters, which are more thermally stable than those prepared from 4-hydroxybenzoic acid (Mikroyannidis, 1995).

Solid Phase Organic Synthesis : It acts as a linker in solid phase organic synthesis, yielding high purity products (Swayze, 1997).

Metal Ion Binding : It's involved in the syntheses of benzyloxybenzaldehyde derivatives for studying metal ion binding properties (Güler et al., 2012).

Anti-inflammatory and Analgesic Activity : It exhibits potential benefits for asthma patients due to its anti-inflammatory and analgesic activities (Jang, Lee, & Kim, 2010).

Antifungal Activity : 2-hydroxy-4-methoxybenzaldehyde from Decalepis hamiltonii shows significant antifungal activity, useful in managing seed-borne pathogenic fungi and preventing grain biodeterioration (Mohana, Satish, & Raveesha, 2009).

Anticonvulsant and Sedative Effects : Its combined administration with other compounds leads to anticonvulsion and/or sedation (Lee et al., 2006).

Chemical Analysis : Suitable for routine analysis in root extracts of Hemidesmus indicus and other plants (Sircar, Dey, & Mitra, 2007).

Taste Modifying Properties : Responsible for the sweet aromatic fragrance of Mondia whytei root-bark (Mukonyi & Ndiege, 2001).

Treatment of Malignant Melanomas : 4-Hydroxyanisole, a related compound, is used in treating malignant melanomas (Buell & Girard, 1984).

Larvicidal Activity : Exhibits larvicidal activity against Anopheles gambiae larvae (Mahanga, Akenga, Lwande, & Ndiege, 2005).

Antimicrobial and Antiaflatoxigenic Potency : Demonstrates antimicrobial and antiaflatoxigenic activities, particularly when derived as Schiff bases (Harohally et al., 2017).

Analytical Chemistry : Assayed using gas chromatography in roots of Decalepis hamiltonii and Hemidesmus indicus (Nagarajan & Rao, 2003).

High-Performance Liquid Chromatography Studies : Employed in studying its derivatives using high-performance liquid chromatography and ultraviolet spectrophotometry (Chigurupati et al., 2017).

Thermophysical Properties : Investigated for its thermophysical properties through differential scanning calorimetry (Temprado, Roux, & Chickos, 2008).

Intramolecular Charge Transfer Studies : Its absorption and fluorescence spectral characteristics are useful for studying intramolecular charge transfer in biological systems (Rajendiran & Balasubramanian, 2008).

Flavoring Substance Safety : Considered safe as a flavoring substance at intended uses and use levels (Younes et al., 2021).

Crystal Structure Analysis : Its oxime derivatives exhibit different conformations and hydrogen-bonding patterns in crystal structures (Gomes et al., 2018).

Perfumery and Chemical Intermediate : Vanillin, a related compound, is widely used in pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Degradation Products of Lignin and Humic Substances : Chlorinated vanillins, including 4-Hydroxy-2-methoxybenzaldehyde, are degradation products of lignin and humic substances (Hyötyläinen & Knuutinen, 1993).

Molecular Structure Analysis : The crystal structure of 4-Hydroxy-3-methoxybenzaldehyde-4-methylthiosemicarbazone was determined, showcasing its molecular structure (Oliveira et al., 2015).

Mecanismo De Acción

Target of Action

4-Hydroxy-2-methoxybenzaldehyde, also known as 2-Hydroxy-4-methoxybenzaldehyde (HMB), primarily targets Fusarium graminearum , a severe pathogen threatening the safety of agriculture and food . It also targets Staphylococcus aureus , a common bacterial pathogen often involved in healthcare-associated infections . HMB is a potent inhibitor of tyrosinase , an enzyme that catalyzes the oxidation of phenols .

Mode of Action

HMB interacts with its targets by disrupting their cellular structures and functions. It damages the cell membranes of Fusarium graminearum, increasing their permeability . It also inhibits the biosynthesis of deoxynivalenol (DON), a type of mycotoxin . In Staphylococcus aureus, HMB disrupts the cell membrane, leading to the release of intracellular proteins and nucleic acid contents .

Biochemical Pathways

HMB affects several biochemical pathways. It induces lipid oxidation and osmotic stress in the cell membrane of Fusarium graminearum . It also disrupts the cellular antioxidation systems of fungi, such as superoxide dismutases, glutathione reductase, etc .

Pharmacokinetics

It’s known that hmb is a plant secondary metabolite, suggesting that it might be metabolized and excreted by plant metabolic pathways .

Result of Action

The action of HMB results in significant molecular and cellular effects. It inhibits the growth of Fusarium graminearum and reduces the content of deoxynivalenol (DON) by 93.59% . It also exhibits profound staphyloxanthin inhibitory activity against Staphylococcus aureus . Other virulences of Staphylococcus aureus, such as lipase, nuclease, and hemolysin, are also significantly inhibited upon HMB treatment .

Action Environment

The action, efficacy, and stability of HMB can be influenced by environmental factors. For instance, the antifungal effect of HMB against Fusarium graminearum was confirmed on wheat grains , suggesting that the presence of certain substrates might enhance its efficacy.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-2-methoxybenzaldehyde has been found to interact with various enzymes and proteins. It has been reported to disrupt the antioxidant and cell wall integrity systems in fungi, indicating a crosstalk between these two systems under this compound-induced toxicity .

Cellular Effects

This compound has shown to have significant effects on cellular processes. It has been reported to destroy cell membranes and inhibit DON biosynthesis . It also increases cell membrane permeability and inhibits respiration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular antioxidation components. It has been found to disrupt cell membranes by increasing their permeability . It also inhibits the biosynthesis of deoxynivalenol (DON), a type of mycotoxin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been reported to disrupt cell wall integrity and increase cell membrane permeability over time .

Metabolic Pathways

Given its biochemical properties, it is likely that it interacts with enzymes or cofactors involved in cellular antioxidation processes .

Propiedades

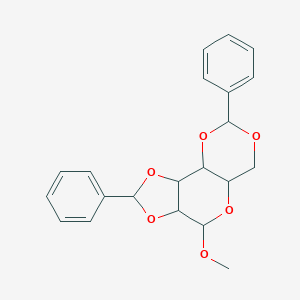

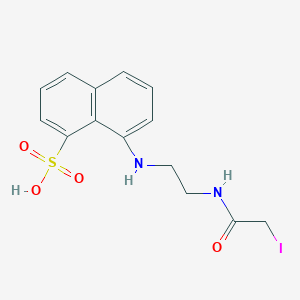

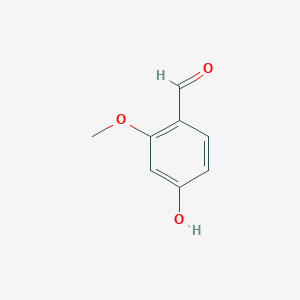

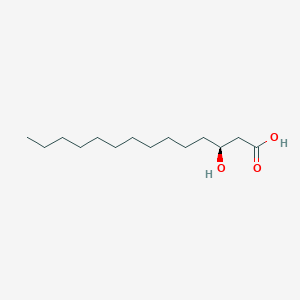

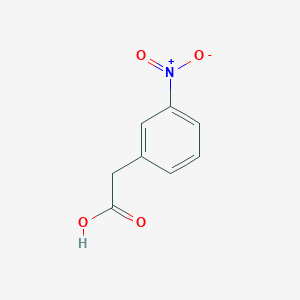

IUPAC Name |

4-hydroxy-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIZZNFQJPOKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334061 | |

| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18278-34-7 | |

| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)